molecular formula C14H25NO3 B4925564 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid

3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid

Cat. No. B4925564
M. Wt: 255.35 g/mol
InChI Key: BNLAQWKIJVEPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid, also known as tert-butyl leucine, is a non-proteinogenic amino acid that has gained significant interest in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Tert-butyl leucine has been studied extensively for its potential applications in various scientific fields. It has been used as a building block for the synthesis of peptide mimetics and as a chiral auxiliary in asymmetric synthesis. It has also been investigated for its potential use as a drug delivery system and as a ligand for metal catalysts.

Mechanism of Action

The mechanism of action of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine is not fully understood, but it is believed to act as a steric hindrance agent due to its bulky 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid group. This property makes it useful in the synthesis of peptide mimetics, where it can be used to disrupt the secondary structure of peptides and enhance their binding affinity to target proteins.
Biochemical and Physiological Effects:
Tert-butyl leucine has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on its own. However, its use in peptide mimetics and drug delivery systems can have a significant impact on the activity and efficacy of the resulting compounds.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine is its ease of synthesis and availability. It is also a relatively inexpensive reagent compared to other amino acids. However, its bulky 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid group can make it difficult to incorporate into peptides and can limit its use in certain applications.

Future Directions

There are several potential future directions for the use of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine in scientific research. One area of interest is its use in the synthesis of peptide mimetics for drug discovery and development. It may also have potential applications in the design of new catalysts for organic synthesis. Further studies are needed to fully understand its mechanism of action and potential applications in these areas.

Synthesis Methods

The synthesis of 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid leucine involves the reaction between 3-[(tert-butylamino)carbonyl]-1,2,2-trimethylcyclopentanecarboxylic acid glycine and isobutyraldehyde in the presence of a Lewis acid catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

properties

IUPAC Name

3-(tert-butylcarbamoyl)-1,2,2-trimethylcyclopentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-12(2,3)15-10(16)9-7-8-14(6,11(17)18)13(9,4)5/h9H,7-8H2,1-6H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLAQWKIJVEPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC1(C)C(=O)O)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Tert-butylcarbamoyl)-1,2,2-trimethylcyclopentanecarboxylic acid

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